2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol
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Overview
Description
2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol is a compound that belongs to the class of aminopyrimidines. This compound is characterized by the presence of an amino group attached to a pyrimidine ring, which is further connected to a phenol group through a methylene bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, which can be synthesized from acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. This process involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.
Mechanism of Action
The mechanism of action of 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include other aminopyrimidine derivatives, such as:
- 2-Aminopyrimidine
- 2-Amino-4,6-dimethylpyrimidine
- 2-Amino-5-methylphenol
Uniqueness
What sets 2-Amino-5-{[(pyrimidin-2-yl)amino]methyl}phenol apart from these similar compounds is its unique structure, which combines the properties of both pyrimidine and phenol groups. This unique combination allows it to exhibit a broader range of chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
920512-15-8 |
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Molecular Formula |
C11H12N4O |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
2-amino-5-[(pyrimidin-2-ylamino)methyl]phenol |
InChI |
InChI=1S/C11H12N4O/c12-9-3-2-8(6-10(9)16)7-15-11-13-4-1-5-14-11/h1-6,16H,7,12H2,(H,13,14,15) |
InChI Key |
LFODTIZLDJMNDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NCC2=CC(=C(C=C2)N)O |
Origin of Product |
United States |
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